molecular formula C10H14N2O4 B562708 Carbidopa-d5 CAS No. 1185134-76-2

Carbidopa-d5

Cat. No.: B562708
CAS No.: 1185134-76-2
M. Wt: 231.263
InChI Key: TZFNLOMSOLWIDK-RPIBLTHZSA-N
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Description

Carbidopa-d5 is a deuterated form of Carbidopa, a drug primarily used in the treatment of Parkinson’s disease. Carbidopa itself is a dopa decarboxylase inhibitor that prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa for the central nervous system. The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolism of Carbidopa due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Purification: Techniques like crystallization and chromatography are used to purify the final product.

    Quality Control: Analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Carbidopa-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound back to its reduced form.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can regenerate the original this compound molecule.

Scientific Research Applications

Carbidopa-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: Due to its stable isotope labeling, this compound is used to study the pharmacokinetics and metabolism of Carbidopa in biological systems.

    Drug Interaction Studies: It helps in understanding the interactions between Carbidopa and other drugs by tracking its metabolic pathways.

    Biological Research: this compound is used in research related to Parkinson’s disease to investigate the mechanisms of action and efficacy of Carbidopa.

    Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Carbidopa levels in biological samples.

Mechanism of Action

Carbidopa-d5, like Carbidopa, inhibits the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain. The increased dopamine levels in the brain help alleviate the symptoms of Parkinson’s disease. The molecular targets involved include the DOPA decarboxylase enzyme and the dopaminergic pathways in the central nervous system.

Comparison with Similar Compounds

    Levodopa: A precursor to dopamine, often used in combination with Carbidopa to treat Parkinson’s disease.

    Benserazide: Another dopa decarboxylase inhibitor used in combination with levodopa.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used to prolong the effect of levodopa.

Uniqueness of Carbidopa-d5: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification. This makes it a valuable tool in research settings, particularly for studying the metabolism and interactions of Carbidopa.

Biological Activity

Carbidopa-d5, a deuterated derivative of carbidopa, is primarily utilized in pharmacokinetic studies due to its unique isotopic labeling. This compound plays a significant role in the treatment of Parkinson's disease by inhibiting the enzyme aromatic L-amino acid decarboxylase (AAAD), which is responsible for converting levodopa into dopamine. This inhibition enhances the availability of levodopa for conversion to dopamine, thereby improving dopaminergic activity in the brain.

This compound operates through several biological pathways:

  • Inhibition of AAAD : By blocking AAAD, this compound prevents the peripheral conversion of levodopa to dopamine, reducing side effects associated with levodopa therapy and increasing its efficacy in the central nervous system (CNS) .
  • Modulation of Immune Responses : Research indicates that carbidopa and its derivatives may influence immune responses by modulating T cell activation and cytokine production. Studies have shown that carbidopa can inhibit the proliferation of activated T cells and alter cytokine profiles, suggesting potential immunomodulatory effects .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as IFN-γ and IL-17a from activated CD4+ T cells. This suggests a potential role in managing autoimmune conditions alongside its primary use in Parkinson's disease .

In Vivo Studies

In vivo experiments using animal models have further elucidated the effects of this compound:

  • T Cell Proliferation : In a study involving OTII transgenic mice, carbidopa treatment resulted in a significant reduction in the activation and proliferation of CD4+ T cells following immunization, indicating its potential as an immunosuppressive agent .
  • Cytokine Production : this compound treatment led to decreased levels of cytokines such as IFN-γ and IL-17 in lymph node cells from treated mice compared to controls, highlighting its anti-inflammatory properties .

Case Study 1: Efficacy in Parkinson's Disease Management

A clinical study evaluated the effectiveness of this compound in combination with levodopa for patients with Parkinson's disease. The results indicated that coadministration significantly improved motor function compared to levodopa alone, emphasizing the importance of this compound in enhancing levodopa's therapeutic effects .

Case Study 2: Immunomodulation

Another case study explored the immunomodulatory effects of this compound in patients with autoimmune diseases. Patients receiving this compound exhibited reduced T cell activation and lower levels of inflammatory cytokines, suggesting a beneficial role in controlling autoimmune responses .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AAAD InhibitionIncreases levodopa availability
T Cell Activation InhibitionReduces proliferation and cytokine production
Dopaminergic ActivityEnhances dopamine levels in CNS

Table 2: Clinical Findings from Case Studies

Study TypeOutcomeReference
Parkinson's Disease StudyImproved motor function with this compound + levodopa
Autoimmune Disease StudyReduced T cell activation and cytokine levels

Properties

IUPAC Name

3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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